

Ritanserin's Receptor Binding Profile

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ritanserin

CAS No.: 87051-43-2

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The following table summarizes the receptor-binding affinity of **Ritanserin** based on *in vitro* and *in vivo* studies [1] [2]. The data is primarily from rodent brain tissue studies.

Receptor / Site	Binding Affinity (IC ₅₀ or K _i)	Relative Selectivity (vs. 5-HT _{2A})	Dissociation Half-Life (t _{1/2} , min)
Serotonin 5-HT _{2A}	IC ₅₀ = 0.3 - 0.9 nM [1] [2]	1x (Reference)	160 [1]
Serotonin 5-HT _{2C}	K _i ≈ 0.71 nM [3]	High affinity [4]	Information missing
Histamine H ₁	39-fold lower affinity [1]	39x higher IC ₅₀	77 [1]
Dopamine D ₂	77-fold lower affinity [1]	77x higher IC ₅₀	11 [1]
Adrenergic α ₁	107-fold lower affinity [1]	107x higher IC ₅₀	18 [1]
Adrenergic α ₂	166-fold lower affinity [1]	166x higher IC ₅₀	26 [1]

Receptor / Site	Binding Affinity (IC ₅₀ or K _i)	Relative Selectivity (vs. 5-HT _{2A})	Dissociation Half-Life (t _{1/2} , min)
Serotonin 5-HT ₁	No binding at up to 1 μM [1]	>1000x higher IC ₅₀	Not applicable

Ritanserin as a DGKα Inhibitor

Beyond its action on serotonin receptors, **Ritanserin** has been identified as a potent and selective inhibitor of Diacylglycerol Kinase Alpha (DGKα) [3] [5] [6]. The table below compares it with other DGKα inhibitors.

Compound	Primary Target / Known As	DGKα Inhibitory Activity	Key Characteristics & Experimental Use
Ritanserin	5-HT _{2A/2C} antagonist [4]	Potent and selective inhibitor [5]	Used in AML [3], lymphoma [6], and T cell activation [5] research.
R59022 & R59949	DGKα inhibitors [5]	Established inhibitors [5]	Used extensively in vitro; shows species-dependent variability [5].
AMB639752	DGKα inhibitor [5]	Selective over other DGK isoforms [5]	Minimal pharmacophoric structure; lacks anti-serotonergic activity [5].
CU-3	DGKα inhibitor [5]	High potency and selectivity [5]	In vivo safety and toxicity profile not fully known [5].

Key Experimental Methodologies

For your experimental work, here are the core methodologies used to characterize **Ritanserin**'s activity.

In Vitro Receptor Binding Assays [1]

- **Purpose:** Determine binding affinity (IC₅₀/K_i) and selectivity for neurotransmitter receptors.
- **Protocol:**

- **Membrane Preparation:** Use brain tissue (e.g., rat frontal cortex for 5-HT₂, striatum for D₂).
- **Incubation:** Incubate tissue homogenates with a radioactively labeled ligand (e.g., [³H]Ketanserin for 5-HT₂ sites, [³H]Haloperidol for D₂ sites) and various concentrations of **Ritanserin**.
- **Measurement:** Measure the displacement of the radioligand by **Ritanserin** to calculate IC₅₀ values.
- **Dissociation Kinetics:** After pre-incubation and binding equilibrium, measure the rate of radioligand re-binding after infinite dilution to calculate dissociation half-life.

DGKα Enzyme Activity Assays [5]

- **Purpose:** Evaluate the inhibition of DGKα enzymatic activity.
- **Protocol:**
 - **Enzyme Source:** Use DGKα-overexpressing HEK293T cell lysates or purified enzyme.
 - **Liposome Substrate:** Prepare liposomes containing Dioleoyl-sn-glycerol (DAG) and phosphatidylserine.
 - **Reaction:** Incubate enzyme with liposomes and [γ-³²P]-ATP in the presence of **Ritanserin** or vehicle.
 - **Detection:** Terminate reaction, extract lipids via organic solvents, and measure the formation of [³²P]-phosphatidic acid (PA) via thin-layer chromatography and scintillation counting to determine inhibitory potency.

Ex Vivo / In Vivo Receptor Occupancy [1]

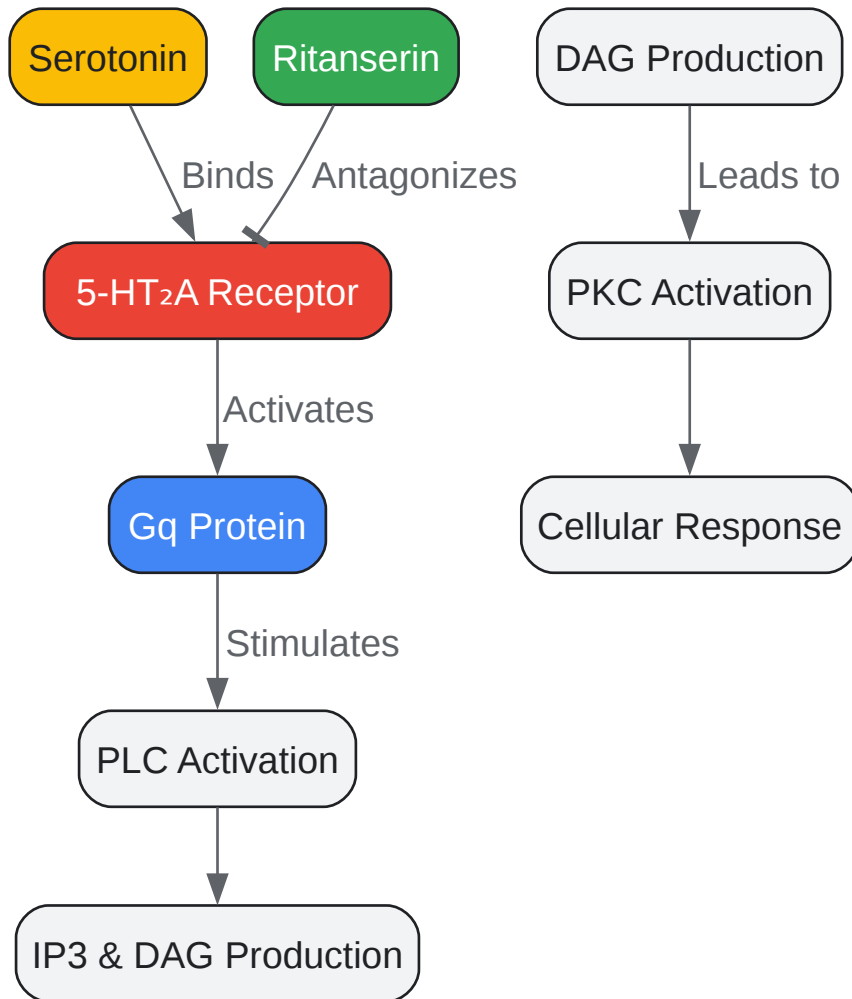
- **Purpose:** Assess the duration and extent of target engagement in living animals.
- **Protocol:**
 - **Drug Administration:** Administer **Ritanserin** subcutaneously or orally to rats or guinea pigs.
 - **Tissue Collection:** At various time points post-dose, extract and homogenize brain regions.
 - **Binding Measurement:** Perform radioligand binding assays (e.g., with [³H]Spiperone) on the homogenates to measure the percentage of receptors occupied by **Ritanserin**.

Ritanserin's Mechanisms of Action

The following diagrams illustrate the two primary signaling pathways modulated by **Ritanserin**.

Diagram 1: Serotonin 5-HT_{2A} Receptor Antagonism

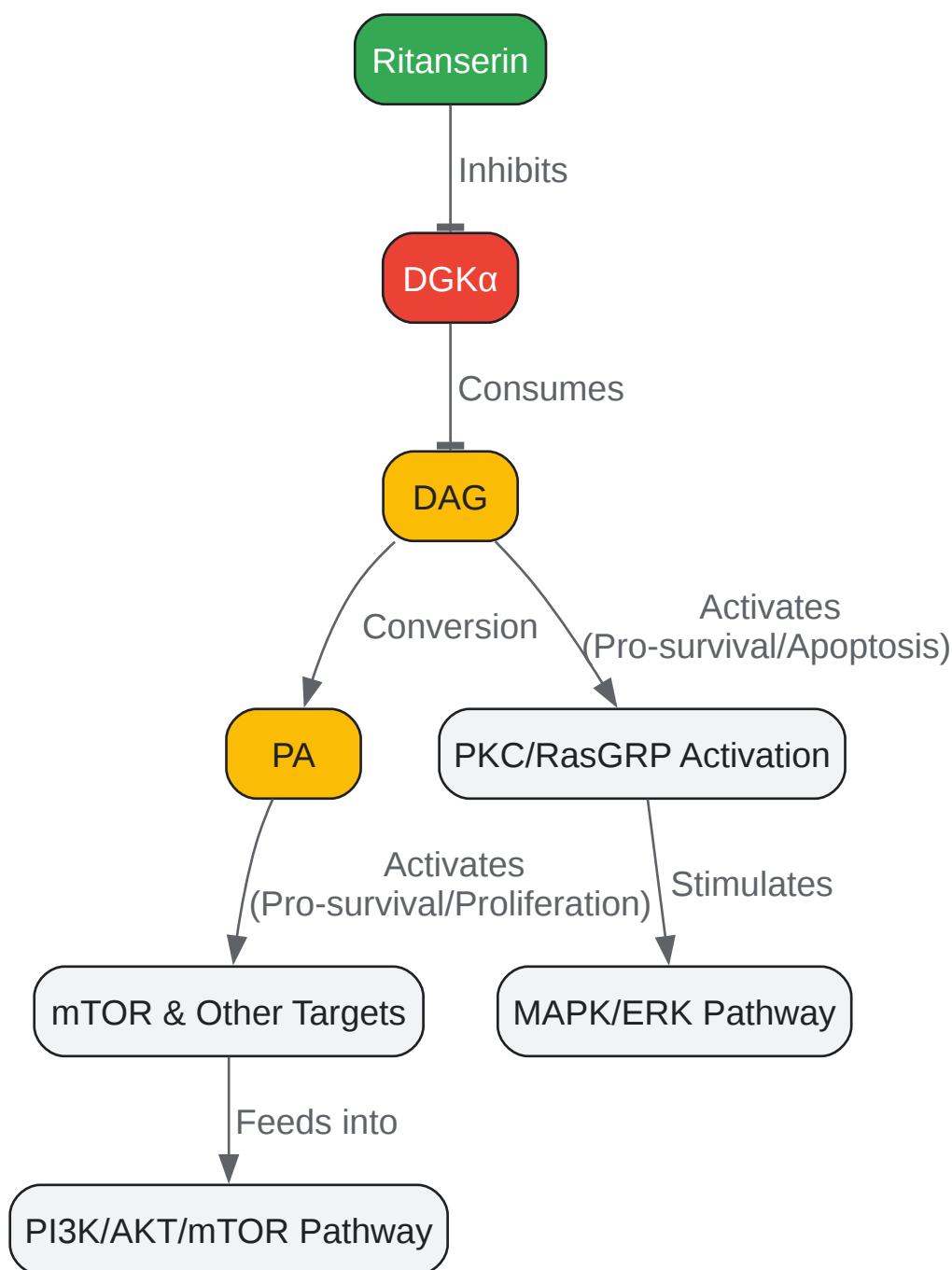
This shows **Ritanserin**'s canonical mechanism of blocking serotonin signaling.



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Diagram 2: DGK α Inhibition in Oncogenic Signaling

This depicts the more recently discovered role in cancer and immunology research.



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Research Implications and Comparison

- **Therapeutic Repurposing:** The discovery of **Ritanserin**'s DGK α inhibition has spurred research into its repurposing for cancer immunotherapy (enhancing T-cell function [5]) and oncology (inducing apoptosis in AML and lymphoma cells [3] [6]).

- **Selectivity Consideration:** While highly selective for 5-HT_{2A} over other monoaminergic receptors, researchers should account for its dual 5-HT_{2A/2C} and DGK α activities when interpreting *in vivo* results. Newer analogs like **JNJ-3790339** are being developed for improved DGK α potency and selectivity over 5-HT_{2A} [5].

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References

1. Receptor-binding properties in vitro and in vivo of ritanserin: A very potent and long acting serotonin-S₂ antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
3. Acute Myeloid Leukemia: A Key Role of DGK α and DGK ζ in ... [pmc.ncbi.nlm.nih.gov]
4. Ritanserin - an overview | ScienceDirect Topics [sciencedirect.com]
5. Identification of ritanserin analogs that display DGK isoform ... [pmc.ncbi.nlm.nih.gov]
6. DGK α inhibition enhances the antitumor effect of ... [link.springer.com]

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